molecular formula C10H7N5O4 B2915860 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946313-42-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2915860
CAS No.: 946313-42-4
M. Wt: 261.197
InChI Key: DALFHQCTQMWDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, including the formation of isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . These reactions are often carried out in solvents like DMF under microwave irradiation at temperatures around 120°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are designed to be eco-friendly and efficient, producing the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALFHQCTQMWDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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